Holacanthone

Description

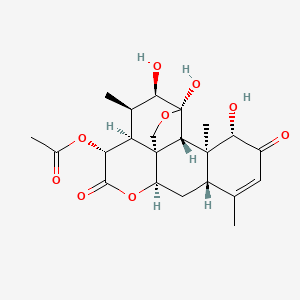

Structure

2D Structure

3D Structure

Properties

CAS No. |

84062-60-2 |

|---|---|

Molecular Formula |

C22H28O9 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] acetate |

InChI |

InChI=1S/C22H28O9/c1-8-5-12(24)17(26)20(4)11(8)6-13-21-7-29-22(28,19(20)21)16(25)9(2)14(21)15(18(27)31-13)30-10(3)23/h5,9,11,13-17,19,25-26,28H,6-7H2,1-4H3/t9-,11+,13-,14-,15-,16-,17-,19-,20-,21+,22+/m1/s1 |

InChI Key |

OFHVBIQKCNMHKC-FJSLBGAUSA-N |

SMILES |

CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)C |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=CC(=O)[C@H]5O)C)C)O)OC(=O)C |

Canonical SMILES |

CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)C |

Other CAS No. |

84062-60-2 |

Synonyms |

holacanthone NSC 126765 |

Origin of Product |

United States |

Origin and Isolation Methodologies of Holacanthone

Advanced Methodologies for Holacanthone Isolation from Complex Natural Matrices

Extraction Techniques for Quassinoid Enrichment

The initial step in isolating this compound involves extracting quassinoids from the plant matrix. This process typically begins with the comminution of plant material, such as grinding dried leaves, bark, or roots into a fine powder to maximize surface area for solvent penetration and compound dissolution greenskybio.com. Common extraction solvents include ethanol, methanol, ethyl acetate (B1210297), and chloroform, chosen based on the solubility profile of the target quassinoids researchgate.netutm.mymdpi.comgreenskybio.comgoogle.com.

Traditional methods like maceration, where plant material is steeped in a solvent at room temperature for extended periods, are employed greenskybio.com. More efficient techniques such as Soxhlet extraction, which uses continuous solvent reflux, are also widely applied for quassinoid isolation researchgate.netutm.my. Ultrasonic-assisted extraction, utilizing sonic energy to enhance solvent penetration and mass transfer, offers a faster and often more efficient alternative google.comjyoungpharm.org. Supercritical fluid extraction, particularly with carbon dioxide, is another advanced method that can be used for quassinoid extraction, allowing for tunable solvent properties by adjusting pressure and temperature greenskybio.com.

Following the initial extraction, the crude extract is often subjected to solvent-solvent partitioning. This involves sequentially extracting the crude material with solvents of varying polarities, such as n-hexane, ethyl acetate, or chloroform, to separate compounds based on their solubility. This partitioning step serves to enrich the quassinoid fraction and remove less polar or more polar impurities, thereby facilitating subsequent purification researchgate.netutm.mymdpi.com.

Chromatographic Purification Strategies for this compound

Achieving pure this compound from complex plant extracts necessitates the application of rigorous chromatographic purification techniques. These methods exploit differences in the physical and chemical properties of compounds, such as polarity, size, and affinity for stationary phases, to achieve separation.

Column Chromatography Approaches

Column chromatography is a cornerstone technique for the isolation and purification of natural products, including this compound researchgate.netutm.mybiorxiv.orgcolumn-chromatography.comirejournals.com. This method involves packing a stationary phase, typically silica (B1680970) gel or alumina, into a column, through which a mobile phase (solvent system) carries the sample. Separation occurs as components of the mixture differentially interact with the stationary phase and are eluted at different rates column-chromatography.comirejournals.com.

Silica Gel Column Chromatography: Silica gel is a polar stationary phase widely used for separating compounds based on polarity. For this compound isolation, solvent systems commonly comprise mixtures of non-polar solvents like n-hexane or petroleum ether with more polar solvents such as ethyl acetate or methanol. For instance, a hexane:ethyl acetate (2:8) solvent system has been utilized for preparative thin-layer chromatography (TLC) and column chromatography to isolate quassinoids jyoungpharm.orgbiorxiv.org. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to resolve complex mixtures and improve separation efficiency irejournals.comrochester.edu.

Reversed-Phase Column Chromatography: Reversed-phase chromatography, often using C18-bonded silica as the stationary phase, is another effective method. This technique separates compounds based on hydrophobicity, with more polar compounds eluting earlier. Reversed-phase column chromatography or Sep-Pak cartridges (which utilize C18 material) have been employed in the purification pathways of quassinoids researchgate.netbiorxiv.orgnih.govyoutube.com.

High-Performance Liquid Chromatography (HPLC) in this compound Purification

High-Performance Liquid Chromatography (HPLC) offers superior resolution and sensitivity compared to traditional column chromatography, making it invaluable for purifying compounds like this compound researchgate.netutm.mybiorxiv.orguitm.edu.mynih.gov. Both analytical and preparative HPLC systems are utilized.

Preparative HPLC: In preparative HPLC, larger columns and higher flow rates are used to isolate significant quantities of pure compounds. For this compound and related quassinoids, reversed-phase C18 columns, such as Zorbax SB-C18, are frequently employed researchgate.netuitm.edu.my. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often run under gradient elution conditions. For example, a gradient elution program might involve starting with a high percentage of water and gradually increasing the acetonitrile concentration to elute compounds of increasing hydrophobicity uitm.edu.mynih.gov. Detection is commonly performed using UV-Vis detectors, often set at wavelengths where quassinoids absorb light, such as 245 nm researchgate.netuitm.edu.my.

Modern Multi-Conceptual Isolation Techniques

Modern approaches to natural product isolation often integrate multiple chromatographic techniques or employ hyphenated methods to enhance efficiency and aid in structural identification.

Sequential Chromatography: A common strategy involves a sequence of chromatographic steps. For instance, crude extracts might first undergo vacuum liquid chromatography (VLC) or flash column chromatography on silica gel, followed by purification on reversed-phase HPLC or C18 cartridges researchgate.netutm.mybiorxiv.org. This multi-step approach leverages different separation principles to progressively purify the target compound.

Hyphenated Techniques: Techniques that couple chromatography with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS, are crucial for modern natural product research. After chromatographic separation, LC-MS provides information about the molecular weight and fragmentation patterns of the isolated compounds, which is essential for structural elucidation and confirmation, including that of this compound biorxiv.orguitm.edu.mynih.govresearchgate.net. These techniques allow for the identification of target compounds within complex mixtures or during the purification process itself.

Chemical Synthesis and Analog Generation of Holacanthone

Total Synthesis Approaches to Holacanthone

The intricate, highly oxygenated, and stereochemically rich structure of this compound necessitates sophisticated and carefully planned synthetic strategies. A successful total synthesis would not only provide access to this biologically important molecule but also open avenues for the creation of novel analogs with potentially enhanced therapeutic properties.

Retrosynthetic Analysis and Key Disconnections for the this compound Core

A retrosynthetic analysis of the this compound core would likely identify several key disconnections to simplify the complex polycyclic system into more manageable and synthetically accessible precursors. Given the fused ring system and multiple stereocenters, a convergent approach, where different fragments of the molecule are synthesized separately before being coupled, would be a logical strategy.

Key potential disconnections might include:

Lactone Ring Formation: The δ-lactone ring is a common feature in quassinoids and its formation would be a critical step. nih.gov Retrosynthetically, this could be disconnected via an esterification or macrolactonization of a seco-acid precursor.

Cyclohexane Ring Construction: The carbocyclic rings could be disconnected using powerful ring-forming reactions such as the Diels-Alder reaction, aldol (B89426) condensations, or various cyclization cascades. researchgate.netresearchgate.net

Stereocenter Installation: The numerous stereocenters would need to be addressed through stereoselective reactions, potentially employing chiral pool starting materials, chiral auxiliaries, or asymmetric catalysis.

Table 1: Potential Retrosynthetic Disconnections for the this compound Core

| Disconnection Strategy | Key Reaction Type | Precursor Fragments |

| Lactone Ring Cleavage | Macrolactonization | Hydroxy-acid |

| Inter-ring C-C Bond | Diels-Alder Reaction | Diene and Dienophile |

| Intra-ring C-C Bond | Aldol Condensation | Dicarbonyl compound |

Stereoselective and Enantioselective Synthesis Strategies for this compound

The absolute stereochemistry of this compound is crucial for its biological activity. Therefore, any total synthesis must employ stereoselective and ideally enantioselective methods to control the configuration of the multiple chiral centers. nih.govnih.gov

Several strategies could be envisioned:

Chiral Pool Synthesis: This approach would utilize readily available chiral starting materials from nature, such as carbohydrates or amino acids, to introduce the initial stereocenters.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions would be a powerful tool. This could include asymmetric hydrogenations, epoxidations, or aldol reactions.

Substrate-Controlled Diastereoselection: Existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. This requires a deep understanding of the conformational preferences of the intermediates.

Synthesis of this compound Analogues and Derivatives

The generation of this compound analogs is essential for understanding its structure-activity relationships (SAR) and for developing new therapeutic agents with improved potency and selectivity. nih.govnih.gov

Designed Modifications for Structure-Activity Relationship Studies

Systematic modifications of the this compound scaffold would allow for the probing of key structural features responsible for its biological activity. These modifications could include:

Functional Group Interconversion: Altering existing functional groups, such as hydroxyls, ketones, and esters, to explore their importance in target binding.

Scaffold Modification: Changing the size or substitution pattern of the rings to understand the spatial requirements for activity.

Side Chain Variation: If applicable, modifying any side chains attached to the core structure.

Table 2: Examples of Designed Modifications for SAR Studies

| Modification Site | Type of Modification | Rationale |

| C-ring hydroxyl | Esterification, Etherification | Probe hydrogen bonding interactions |

| A-ring ketone | Reduction, Grignard addition | Investigate role of carbonyl group |

| Lactone moiety | Ring-opening, reduction | Determine necessity of the lactone for activity |

Semisynthetic Derivatization from Natural Quassinoid Precursors

Given the complexity of a total synthesis, a more practical approach to obtaining this compound analogs is through the semisynthesis from more abundant, structurally related natural quassinoids. nih.gov This would involve isolating a precursor from a natural source and then chemically modifying it to introduce the desired structural changes. This approach can provide access to a diverse range of analogs more efficiently than a full synthetic route.

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. researchgate.net Enzymes, such as lipases or hydrolases, could be employed for highly selective transformations on the this compound core or its synthetic intermediates. This can be particularly useful for resolving racemic mixtures or for performing regioselective and stereoselective reactions that are challenging to achieve with traditional chemical methods. For example, a lipase (B570770) could be used for the enantioselective acylation of a racemic alcohol intermediate, allowing for the separation of enantiomers.

Mechanistic Investigations of Holacanthone S Biological Activities

Elucidation of Anticancer Mechanisms of Holacanthone

In Vitro Cellular Target Engagement and Pathway Modulation

Interactions with Multidrug Resistance Mechanisms (e.g., P-glycoprotein)

Multidrug resistance (MDR) in cancer cells is a significant challenge in chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). P-gp actively transports a wide range of xenobiotics and chemotherapeutic agents out of cells, reducing intracellular drug concentrations and leading to treatment failure bioagilytix.comnih.govnih.gov. While this compound has been indicated for "Overcoming Multidrug Resistance Activities" mdpi.com, specific details regarding its interaction with P-gp or other MDR mechanisms are not extensively detailed in the provided research snippets. One study mentions this compound in the context of molecular docking and dynamic simulations related to P-glycoprotein reactionbiology.com, suggesting potential investigations into its interaction with this efflux pump. However, direct evidence of this compound acting as a P-gp inhibitor or modulator, or engaging with other MDR-related pathways, is not explicitly described in the available literature.

Mechanistic Studies in Preclinical In Vivo Models

Preclinical in vivo models are crucial for evaluating the efficacy and understanding the mechanisms of potential therapeutic agents before human trials criver.comnih.govresearchgate.netuin-alauddin.ac.id. These models help to predict how a compound might behave in a complex biological system, including its effects on tumor progression and the identification of pharmacodynamic biomarkers.

Identification of Pharmacodynamic Biomarkers in Preclinical Systems

Pharmacodynamic (PD) biomarkers are essential tools in drug development, providing insights into target engagement, mechanism of action, and therapeutic efficacy bioagilytix.comreactionbiology.comresearchgate.netcreative-biolabs.comevotec.comoncotarget.comtno.nlnih.gov. They are utilized in both preclinical and clinical studies to inform dose selection and predict treatment outcomes. While the importance of PD biomarkers in preclinical studies is widely recognized, the specific pharmacodynamic biomarkers associated with this compound's activity, particularly in preclinical in vivo models, have not been identified or reported in the provided search results.

Antiparasitic and Antimalarial Action Modalities of this compound

This compound has demonstrated potential in combating parasitic infections, with research indicating "Antiparasitic activity" and efficacy in "in vivo antimalarial assay" allucent.com. The mechanisms by which antiparasitic drugs exert their effects are diverse, often involving interference with essential parasite pathways, enzymes, or structures creative-biolabs.comuchicago.edunih.govvietnamjournal.ruplos.orgnih.govnih.gov.

Inhibition of Parasite Growth and Replication Mechanisms

The general mechanisms by which antiparasitic agents inhibit parasite growth include enzyme inhibition, disruption of cellular functions, and interference with metabolic processes creative-biolabs.comuchicago.edunih.govvietnamjournal.ru. For instance, some antiparasitics target glycolysis, calcium homeostasis, or induce oxidative stress within the parasite uchicago.eduvietnamjournal.ru. In the context of malaria, specific targets like the P. falciparum cation ATPase PfATP4 have been identified, where inhibition leads to Na+ accumulation and parasite death nih.gov. Similarly, interference with heme detoxification pathways is a known antimalarial mechanism mdpi.com. While this compound's antiparasitic and antimalarial activities are noted allucent.com, the specific mechanisms by which it inhibits parasite growth or replication have not been detailed in the provided snippets.

Anti-inflammatory Response Pathways Triggered by this compound

The anti-inflammatory potential of this compound is an area of interest, with early research suggesting that quassinoids, as a class, may possess such activities hrpub.org. The Simaroubaceae family, from which this compound is derived, is traditionally recognized for its anti-inflammatory uses nih.gov. Mechanistic investigations often focus on the modulation of key inflammatory mediators and the regulation of immune cell signaling pathways.

Modulation of Pro-inflammatory Cytokine and Mediator Production

Inflammation is a complex biological response involving the release of various pro-inflammatory cytokines and mediators. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are central players in initiating and perpetuating inflammatory cascades explorationpub.comnih.gov. While direct studies on this compound's effect on these specific cytokines are limited in the reviewed literature, related compounds, such as canthin-6-one (B41653) alkaloids (also found in Simaroubaceae), have been reported to be effective in reducing pro-inflammatory cytokine levels scielo.brscielo.br.

Inflammatory mediators also include prostaglandins (B1171923) and nitric oxide (NO). Prostaglandins are synthesized via the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs nih.govnih.gov. Some quassinoids have been investigated for their inhibitory effects on COX enzymes hrpub.orgnih.govresearchgate.netnih.gov. Similarly, nitric oxide (NO) is produced by inducible nitric oxide synthase (iNOS) and plays a role in inflammation; inhibition of NO production by activated macrophages is a recognized anti-inflammatory mechanism nih.govscielo.brjapsonline.com. While specific data for this compound is not detailed, the broader class of quassinoids is associated with lipoxygenase inhibitory activities hrpub.org, suggesting potential modulation of inflammatory mediator synthesis.

Regulation of Immune Cell Function and Activation Cascades

The activation and function of immune cells are tightly regulated by intracellular signaling pathways. Key pathways involved in inflammatory responses include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades frontiersin.orgfrontiersin.orgwikipedia.org.

The NF-κB pathway is a critical regulator of immune responses and inflammation, controlling the expression of numerous genes involved in cytokine production, cell survival, and immune cell activation wikipedia.org. Studies have indicated that canthin-6-one alkaloids, which are structurally related to quassinoids like this compound, can act as NF-κB inhibitors researchgate.net. Inhibition of NF-κB signaling is a well-established mechanism for achieving anti-inflammatory effects, as it can suppress the production of pro-inflammatory mediators and dampen immune cell activation researchgate.netnih.govnih.govfrontiersin.org.

The MAPK pathways (including ERK, JNK, and p38) are also integral to cellular responses to stimuli, including inflammatory signals, and are implicated in immune cell activation frontiersin.orgfrontiersin.orgnih.gov. While direct evidence linking this compound to the modulation of MAPK pathways is not extensively detailed in the reviewed literature, the involvement of MAPK in inflammatory processes suggests it as a potential area of investigation for this compound's anti-inflammatory mechanisms.

Other Investigated Biological Activities of this compound and Their Underlying Mechanisms

Beyond its potential anti-inflammatory effects, this compound has been studied for other significant biological activities, notably its antioxidant and cytotoxic properties.

Antioxidant Activity: this compound, as a constituent of Simarouba glauca, is associated with the plant's reported potent antioxidant activity nih.govresearchgate.netresearchgate.net. The underlying mechanism for antioxidant effects typically involves the scavenging of reactive oxygen species (ROS) and free radicals, thereby protecting cells from oxidative damage researchgate.net.

Cytotoxic and Anticancer Activity: this compound exhibits significant cytotoxic effects against various cancer cell lines, a property shared by many quassinoids ontosight.aiwaocp.orgiajps.comucl.ac.uknih.gov. The mechanisms by which these compounds exert their cytotoxic effects are multifaceted and have been investigated for the broader class of quassinoids and related plant extracts. These mechanisms can include:

Induction of Apoptosis: Triggering programmed cell death in cancer cells iajps.comresearchgate.nethorizonepublishing.com.

Cell Cycle Arrest: Halting the progression of cancer cells through the cell cycle, preventing proliferation iajps.comresearchgate.nethorizonepublishing.com.

Inhibition of Key Proteins: Interfering with proteins like cyclins, which are crucial for cell division iajps.comresearchgate.nethorizonepublishing.com.

Modulation of Gene Expression: Downregulating oncogenes (genes that promote cancer) and upregulating tumor suppressor genes iajps.comresearchgate.nethorizonepublishing.com.

Mitochondrial Dysfunction: Some quassinoids have been shown to cause mitochondrial membrane depolarization, leading to caspase activation and apoptosis nih.gov.

The cytotoxic activity of this compound against specific cancer cell lines has been quantified, as illustrated in the table below:

Table 1: Cytotoxicity of this compound Against Cancer and Non-Tumorigenic Cell Lines

| Cell Line | This compound IC50 (μM) | Notes |

|---|---|---|

| MCF-7 | 11.03 ± 1.13 | Breast cancer cell line |

| HT29 | 9.91 ± 0.52 | Colon cancer cell line |

| CCD18Co | < 5 | Colorectal non-tumorigenic cell line |

Note: IC50 values represent the concentration of this compound required to inhibit cell viability by 50%. Data is derived from cell viability assays nih.gov.

Compound List

this compound

Acetyl-glaucarubulone

Canthin-6-one

Ailanthinone

TNF-α (Tumor Necrosis Factor-alpha)

IL-1β (Interleukin-1 beta)

IL-6 (Interleukin-6)

NO (Nitric Oxide)

iNOS (inducible Nitric Oxide Synthase)

COX-1 (Cyclooxygenase-1)

COX-2 (Cyclooxygenase-2)

NF-κB (Nuclear Factor-kappa B)

MAPK (Mitogen-Activated Protein Kinase)

ERK (Extracellular signal-regulated kinase)

JNK (c-Jun N-terminal kinase)

p38 MAPK

Structure Activity Relationship Sar Studies of Holacanthone and Its Derivatives

Impact of Core Quassinoid Skeleton Modifications on Biological Function

Quassinoids are classified based on their carbon skeleton, typically categorized into C18, C19, C20, C22, and C25 types, reflecting the number of carbon atoms in their fundamental structure numberanalytics.comresearchgate.netnumberanalytics.com. These skeletons are derived from triterpenoid (B12794562) precursors through complex biosynthetic pathways involving oxidation, reduction, and rearrangement reactions numberanalytics.comnumberanalytics.comfrontiersin.org. While specific studies detailing the SAR of Holacanthone's core skeleton modifications are limited in the available literature, general trends in quassinoid research indicate that the integrity and specific arrangement of the fused ring system are critical for biological activity. Modifications to the core structure of related quassinoids have been shown to alter their biological effects, suggesting that the fundamental quassinoid framework provides a scaffold upon which activity is modulated by other structural features nih.gov.

Role of Specific Functional Groups and Substituents on this compound Activity

The presence and arrangement of various functional groups and substituents significantly influence the biological activity of quassinoids. These include hydroxyl groups, carbonyls, ester linkages, and lactone rings, as well as modifications at specific carbon positions like C-15 numberanalytics.comresearchgate.net.

Significance of Acetylation and Glycosylation

Acetylation and glycosylation are common post-translational modifications (PTMs) that can alter the properties and biological functions of molecules thermofisher.comthermofisher.comfrontiersin.org. Glycosylation, in particular, can enhance a compound's resistance to metabolic hydrolysis, potentially improving its pharmacokinetic profile thermofisher.com. Acetylation of certain moieties, such as sialic acid, can facilitate protein-protein interactions thermofisher.com. While these modifications are broadly recognized for their impact on biomolecules, specific SAR data directly linking acetylation or glycosylation of this compound derivatives to enhanced or altered biological activity are not extensively detailed in the provided search results. However, these modifications represent avenues for derivatization in SAR studies.

Influence of C-15 Side Chain Length and Composition

The side chain at the C-15 position of the quassinoid skeleton is recognized as a key determinant of pharmacological activity nih.gov. Studies on related quassinoids have revealed that modifications to this side chain can significantly impact their efficacy. For instance, oxidation of the C-15 side chain has been associated with a deactivation of activity bioline.org.br. Research has also indicated that:

Alkyl substitutions at the alpha-position of the C-15 ester side chain can lead to greater inhibition of DNA synthesis compared to the reduction of cellular viability nih.gov.

Semisynthetic analogues featuring a hydroxylated ring at the beta-position of the C-15 ester side chain have demonstrated the ability to induce cellular differentiation at lower concentrations than those causing cell growth arrest nih.gov.

These findings highlight the C-15 side chain as a critical site for structural modification to fine-tune the biological profile of quassinoids.

Table 1: Impact of C-15 Side Chain Modifications on Quassinoid Activity (General Findings)

| Modification at C-15 | Observed Effect | Reference |

| Alkyl substitutions at alpha-position of ester | Greater inhibition of DNA synthesis relative to cellular viability reduction. | nih.gov |

| Hydroxylated ring at beta-position of ester | Induced cellular differentiation at lower concentrations than those causing cell growth arrest. | nih.gov |

| Oxidation of the C-15 side chain | May cause deactivation and limit efficacy. | bioline.org.br |

Computational Chemistry Approaches in this compound SAR Analysis

Computational chemistry methods, particularly molecular docking, have become indispensable tools for understanding ligand-target interactions and guiding SAR studies oncodesign-services.comnih.govwikipedia.org. These techniques allow researchers to predict how molecules like this compound bind to specific protein targets, providing insights into potential mechanisms of action and identifying key structural features responsible for binding.

Molecular Docking Simulations for Ligand-Target Interactions

This compound has been a subject of molecular docking studies, primarily investigating its potential as an inhibitor against the HIV-1 TAT (Trans-activator Transcription) protein ijpsr.comresearchgate.netjuniperpublishers.comrjptonline.org. These studies utilize computational algorithms to predict the binding pose and affinity of this compound within the active site of the target protein.

HIV-1 TAT Protein Docking: this compound has shown promising binding energies when docked against the HIV-1 TAT protein. Reported binding energies include -8.87072 kcal/mol ijpsr.com and -8.57 kcal/mol ijpsr.com. In other studies, this compound exhibited binding energies of -87.67 kcal/mol against the CCR5 co-receptor and -85.74 kcal/mol against the CXCR4 co-receptor, which were found to be superior to those of known drugs juniperpublishers.com. These computational findings suggest a strong potential for this compound to interact with and inhibit these viral targets juniperpublishers.com.

Comparison with Other Quassinoids: In comparative docking analyses, this compound and other quassinoids like oricinolide have been identified as efficacious in terms of binding energy and bonding distance against specific targets researchgate.netrjptonline.org.

QSAR Integration: Molecular docking is often complemented by Quantitative Structure-Activity Relationship (QSAR) studies, which provide mathematical correlations between chemical structure and biological activity, further aiding in the design of potent analogues researchgate.netresearchgate.net.

Future Research Directions and Academic Perspectives for Holacanthone

Deeper Elucidation of Novel Molecular Targets and Binding Mechanisms of Holacanthone

While this compound has been shown to possess various biological activities, including anticancer effects, the precise molecular mechanisms remain largely under-investigated. ontosight.ai Quassinoids, the class of compounds to which this compound belongs, are known to have diverse biological activities, and some have been shown to inhibit protein synthesis. numberanalytics.comnih.govresearchgate.net However, the specific targets and the nature of the binding interactions for this compound are not fully understood. ontosight.airesearchgate.net

Future research must focus on identifying the direct molecular targets of this compound. Some studies on related quassinoids suggest potential interactions with key signaling proteins, but dedicated research on this compound is needed. escholarship.orgresearchgate.net Molecular docking and molecular dynamics studies could provide initial insights into potential binding partners and the stability of these interactions. researchgate.net For instance, a study on related quassinoids identified potential binding to HIV-1 TAT protein, suggesting that this compound could be investigated for similar antiviral activities. researchgate.net Another area of interest is its potential influence on transcription factors like NF-κB and AP-1, which are critical in inflammatory and cancer processes. escholarship.org A comprehensive understanding of these interactions is fundamental for explaining its observed biological effects and for the rational design of more potent derivatives.

Rational Design and Synthesis of this compound Analogs with Enhanced Mechanistic Specificity and Selectivity

The complex structure of this compound presents both a challenge and an opportunity for medicinal chemists. numberanalytics.com The total synthesis of (±)-holacanthone has been accomplished, paving the way for the creation of structural analogs. researchgate.net The synthesis of quassinoids is notoriously difficult due to their highly oxygenated and stereochemically complex structures. numberanalytics.comrsc.org

Future efforts in this area should be guided by structure-activity relationship (SAR) studies. wikipedia.orgnih.gov By systematically modifying the functional groups on the this compound scaffold, researchers can identify the key moieties responsible for its biological activity. nih.gov For example, modifications to the A and C rings of related quassinoids have been shown to be essential for their antimalarial activity. scielo.br The goal is to design analogs with improved specificity for their molecular targets, thereby enhancing therapeutic efficacy while potentially reducing off-target effects. nih.gov The development of innovative synthetic strategies, such as copper-catalyzed coupling reactions and radical cyclizations, will be crucial to efficiently produce these analogs for biological evaluation. rsc.org

Development of New Biosynthetic Engineering Strategies for Sustainable this compound Production

This compound is a secondary metabolite found in plants of the Simaroubaceae family. numberanalytics.comresearchgate.net The isolation from natural sources is often inefficient, yielding small quantities, which hampers extensive research and development. numberanalytics.com While the total synthesis has been achieved, it is a complex and lengthy process not currently suitable for large-scale production. researchgate.net

A promising avenue for sustainable production lies in biosynthetic engineering. The biosynthetic pathway of quassinoids is believed to originate from triterpenoid (B12794562) precursors through a series of enzymatic reactions, including those catalyzed by oxidosqualene cyclase and cytochrome P450 monooxygenases. numberanalytics.comnih.gov Recent research has begun to unravel the early steps in quassinoid biosynthesis in plants like Ailanthus altissima. nih.gov By identifying and characterizing the specific enzymes involved in this compound's biosynthetic pathway, it may be possible to transfer these genes into microbial hosts like yeast (Saccharomyces cerevisiae) or bacteria. nih.govnih.gov These engineered microbes could then be used in fermentation processes to produce this compound or its precursors in a controlled and scalable manner, offering a more sustainable and economical source of the compound. nih.govresearchgate.net

Application of Advanced Chemical Biology Tools for Comprehensive this compound Research

The field of chemical biology offers a powerful toolkit to investigate the complex interactions of natural products like this compound within biological systems. cornell.edujanelia.org These tools can help overcome the challenges of identifying molecular targets and elucidating mechanisms of action. rsc.org

Future research should leverage techniques such as activity-based protein profiling (ABPP) to identify the specific proteins that this compound interacts with in a cellular context. Furthermore, the development of clickable or photo-activatable this compound probes would enable researchers to visualize its subcellular localization and track its interactions in real-time. cornell.edu Genetic code expansion and protein chemical modification methods are other advanced strategies that can be employed to study the effects of this compound on protein function and post-translational modifications. nih.gov The integration of these advanced chemical biology tools will provide a more dynamic and detailed picture of this compound's cellular functions. rsc.orgeu-openscreen.eu

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding of this compound's Effects

To gain a holistic understanding of this compound's biological impact, a systems biology approach is necessary. wikipedia.orgisbscience.org This involves integrating data from multiple "omics" platforms, including genomics, proteomics, and metabolomics, to build comprehensive models of its effects on cellular networks. nih.govnih.govfrontiersin.org

Exploring this compound in Combination Studies with Other Mechanistic Modulators

The future of many targeted therapies lies in combination treatments. nih.gov Investigating this compound in combination with other therapeutic agents could reveal synergistic or additive effects, potentially leading to more effective treatment strategies.

For instance, if this compound is found to inhibit a specific cancer-related pathway, combining it with a drug that targets a parallel or downstream pathway could result in enhanced cancer cell killing and a lower likelihood of drug resistance. researchgate.net An example of this approach has been seen with the quassinoid glaucarubinone (B224207) glucoside, where its potential for combination therapy with tamoxifen (B1202) was evaluated based on its low inhibition of the metabolizing enzyme CYP2D6. nih.gov Combination studies could also involve pairing this compound with modulators of other cellular processes to explore novel therapeutic applications. The results of these studies could significantly broaden the therapeutic potential of this compound and its future analogs.

Q & A

Q. What frameworks guide ethical sourcing and biodiversity compliance when studying Holacrantone from rare plant species?

Q. How do researchers align this compound studies with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Methodological Answer : Conduct feasibility audits (resource availability, technical expertise). Novelty is assessed via patent databases (Espacenet) and literature reviews. Relevance is determined by alignment with WHO priority pathogens or unmet therapeutic needs .

Data Presentation & Publication

Q. What are the best practices for visualizing this compound’s structural-activity relationships (SAR) in publications?

- Methodological Answer : Use ChemDraw for 2D structures and PyMOL for 3D binding poses. Heatmaps (ggplot2 in R) illustrate bioactivity trends. Avoid overcrowding figures; place extensive SAR tables in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.